molecular formula C18H18Cl2N2O B13860144 (2,4-Dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol

(2,4-Dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol

Cat. No.: B13860144
M. Wt: 349.3 g/mol
InChI Key: AOMADHQMVPZJRQ-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a dichlorophenyl group and an indazole moiety, which are linked through a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

(2,4-Dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol is unique due to its specific combination of functional groups and its indazole core structure

Properties

Molecular Formula

C18H18Cl2N2O

Molecular Weight

349.3 g/mol

IUPAC Name

(2,4-dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol

InChI

InChI=1S/C18H18Cl2N2O/c1-11(2)10-22-17-6-3-12(7-13(17)9-21-22)18(23)15-5-4-14(19)8-16(15)20/h3-9,11,18,23H,10H2,1-2H3

InChI Key

AOMADHQMVPZJRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)C(C3=C(C=C(C=C3)Cl)Cl)O)C=N1

Origin of Product

United States

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